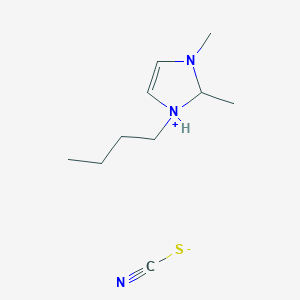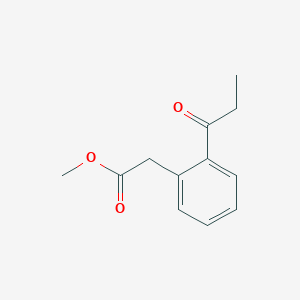
Methyl 2-(2-propionylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-propionylphenyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a propionyl group attached to a phenyl ring, which is further connected to an acetate group. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-propionylphenyl)acetate can be achieved through the direct acyl-alkylation of arynes. One documented method involves the use of cesium fluoride as a catalyst in a reaction with methyl acetoacetate and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in acetonitrile at elevated temperatures . The reaction mixture is refluxed, and the product is purified through flash chromatography.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-propionylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propionyl group to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for reducing esters to alcohols.
Substitution: Reagents like bromine or chlorine can be used for halogenation of the phenyl ring.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-propionylphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-propionylphenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-acetylphenyl)acetate
- Ethyl 2-(2-propionylphenyl)acetate
- Methyl 2-(2-benzoylphenyl)acetate
Uniqueness
Methyl 2-(2-propionylphenyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its propionyl group offers different reactivity compared to acetyl or benzoyl groups, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 2-(2-propanoylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-11(13)10-7-5-4-6-9(10)8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
JHUOJIRYOFXTBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


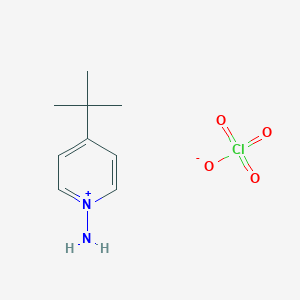
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)
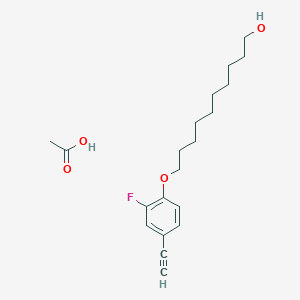
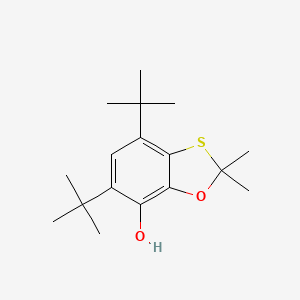
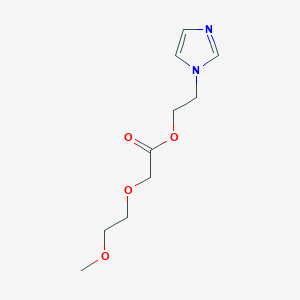
![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
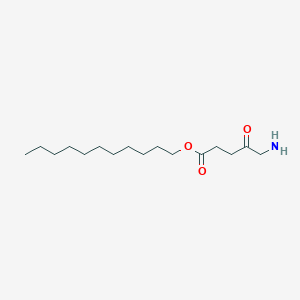
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
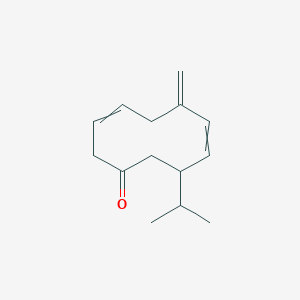
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
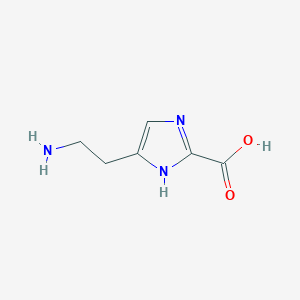
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)
